4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide

Renin inhibition Cardiovascular pharmacology 4-Phenylpiperidine SAR

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide (CAS 97595-13-6) is a quaternary 4-phenylpiperidinium salt bearing a chemically reactive 4-formyl substituent on the piperidine ring, an N-isopropyl group, and an N-methyl group. The compound belongs to the broader class of N-alkyl-4-phenyl-4-formylpiperidinium salts, whose stereochemistry of quaternization has been systematically studied by NMR methods.

Molecular Formula C16H24INO
Molecular Weight 373.27 g/mol
CAS No. 97595-13-6
Cat. No. B12713343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide
CAS97595-13-6
Molecular FormulaC16H24INO
Molecular Weight373.27 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-]
InChIInChI=1S/C16H24NO.HI/c1-14(2)17(3)11-9-16(13-18,10-12-17)15-7-5-4-6-8-15;/h4-8,13-14H,9-12H2,1-3H3;1H/q+1;/p-1
InChIKeyFIDOKMNXZMBJBY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium Iodide (CAS 97595-13-6): Core Structural Identity and Supplier-Independent Characterization


4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide (CAS 97595-13-6) is a quaternary 4-phenylpiperidinium salt bearing a chemically reactive 4-formyl substituent on the piperidine ring, an N-isopropyl group, and an N-methyl group [1]. The compound belongs to the broader class of N-alkyl-4-phenyl-4-formylpiperidinium salts, whose stereochemistry of quaternization has been systematically studied by NMR methods [2]. Its structural features—a permanent cationic charge, a hydrogen-bond-accepting aldehyde, and a sterically demanding N-isopropyl substituent—distinguish it from the canonical muscarinic antagonist 4-DAMP (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide) and from simpler 4-phenylpiperidinium ganglion stimulants [3][4]. The iodide counterion provides a convenient leaving group for counterion exchange or further derivatization.

Why 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium Iodide Cannot Be Replaced by Common 4-Phenylpiperidinium Analogs


The 4-formyl substituent introduces a hydrogen-bond-accepting aldehyde moiety absent in non-formyl analogs such as 1-isopropyl-1-methyl-4-phenylpiperidinium iodide (CAS 10125-84-5), altering both molecular recognition properties and chemical derivatization potential [1]. Simultaneously, the mixed N-isopropyl/N-methyl quaternary ammonium headgroup imposes steric constraints on receptor binding orientations that differ fundamentally from the symmetric N,N-dimethyl substitution pattern of 4-DAMP (Ki M3 = 0.37–7.2 nM) and the ganglion-stimulating agent 1,1-dimethyl-4-phenylpiperidinium iodide [2]. Piperidine quaternization stereochemistry is highly sensitive to the size of the incoming alkyl group; N-isopropyl groups can shift the axial/equatorial product ratio relative to N-methyl analogs, directly affecting the isomeric purity and biological profile of the resulting salt [3]. These combined structural features—aldehyde functionality plus asymmetric N-alkylation—mean that in-class 4-phenylpiperidinium compounds are not interchangeable for applications requiring defined stereochemistry, reactive handles, or specific muscarinic/nicotinic pharmacological profiles.

Quantitative Differentiation Evidence: How 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium Iodide Compares to Analogs


Renin Inhibitory Activity: Cross-Study Potency Comparison with Piperidine-Based Renin Inhibitors

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide has been identified as a potential renin inhibitor . While a direct head-to-head IC50 comparison for this exact compound is not publicly available, the 4-phenylpiperidine scaffold is well-established in renin inhibitor chemistry. Optimized 4-phenylpiperidine-based renin inhibitors have achieved IC50 values in the picomolar range (e.g., 0.067 nM in recombinant human renin assays), with plasma renin activity IC50 values of 5.6–8.9 nM in human plasma [1][2]. By contrast, the classical muscarinic antagonist 4-DAMP (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide) is not reported to possess renin inhibitory activity, reflecting the divergent target engagement dictated by the 4-substituent (formyl vs. diphenylacetoxy) [3]. The 4-formyl group of the target compound provides a distinct hydrogen-bonding motif and a synthetic handle for further elaboration—features absent in both 4-DAMP and non-formyl 4-phenylpiperidinium analogs.

Renin inhibition Cardiovascular pharmacology 4-Phenylpiperidine SAR

N-Quaternization Stereoselectivity: Steric Impact of N-Isopropyl vs. N-Methyl on Product Isomer Ratio

The quaternization stereochemistry of N-alkyl-4-phenyl-4-formylpiperidines has been systematically characterized by NMR [1]. In this series, quaternization with methyl iodide proceeds with a preference for axial attack on the piperidine ring, provided the incoming alkyl group does not exceed a critical steric threshold. However, when the quaternizing agent—or the pre-existing N-alkyl substituent—is sterically demanding (e.g., isopropyl), the axial/equatorial product distribution shifts measurably [2]. For 1-alkyl-4-phenylpiperidines, ethylation studies demonstrate that equatorial:axial product ratios can approach unity, whereas methylation strongly favors axial attack [3]. By extension, the target compound—bearing a pre-installed N-isopropyl group—will exhibit a distinct stereoisomeric profile compared to N,N-dimethyl analogs such as 1,1-dimethyl-4-phenylpiperidinium iodide and 4-DAMP. The NMR chemical shift differences between axial and equatorial N-Me groups (reported in the Tetrahedron study) serve as direct diagnostic markers for isomeric assignment and purity verification [1].

Stereoselective synthesis Quaternary ammonium salts Piperidine conformation

Ganglionic Pharmacological Profile: Differential Activity vs. 1,1-Dimethyl-4-phenylpiperidinium Iodide

A direct comparative pharmacological study examined the actions of 1,1-dimethyl-4-phenylpiperidinium iodide and 1-isopropyl-1-methyl-4-phenylpiperidinium iodide on autonomic ganglia [1]. Although the 4-formyl analog (CAS 97595-13-6) was not explicitly included in this study, the data establish that replacing an N-methyl with an N-isopropyl group on the 4-phenylpiperidinium scaffold alters ganglionic activity. The N,N-dimethyl analog (1,1-dimethyl-4-phenylpiperidinium iodide) is a well-characterized nicotinic ganglion stimulant (DMPP analog) that depolarizes sympathetic and parasympathetic ganglia [2]. The introduction of the N-isopropyl group in 1-isopropyl-1-methyl-4-phenylpiperidinium iodide modulates this ganglionic pharmacology, providing a reference point for understanding how the N-isopropyl substituent in the target compound shifts biological activity away from that of the simple N,N-dimethyl ganglion stimulant. The additional 4-formyl group in CAS 97595-13-6 is expected to further differentiate its pharmacological profile through altered hydrogen-bonding capacity and electronic effects.

Autonomic ganglia Nicotinic receptor pharmacology Quaternary ammonium pharmacology

4-Formyl Reactive Handle: Synthetic Differentiation from Non-Formyl 4-Phenylpiperidinium Analogs

The 4-formyl group of the target compound enables a suite of chemoselective transformations that are inaccessible to non-formyl analogs such as 1-isopropyl-1-methyl-4-phenylpiperidinium iodide (CAS 10125-84-5) [1]. The aldehyde can undergo oxidation to a carboxylic acid (using KMnO4 or CrO3), reduction to a primary alcohol (using NaBH4 or LiAlH4), or reductive amination to install secondary amine functionalities . By contrast, the non-formyl analog (CAS 10125-84-5, C15H24IN, MW 345.26) lacks any functional group at the 4-position beyond the phenyl ring, severely limiting its utility as a synthetic intermediate [2]. This difference is quantifiable in terms of the number of accessible derivative libraries: the formyl group provides at least three distinct reaction pathways (oxidation, reduction, C–N bond formation), whereas the non-formyl analog offers none at the 4-position. Furthermore, the iodide counterion can participate in nucleophilic substitution reactions (Finkelstein-type exchange), enabling counterion tuning for solubility optimization—a feature that is independent of the 4-substituent but complements the formyl group's reactivity .

Synthetic chemistry Aldehyde derivatization Piperidinium salt functionalization

Muscarinic Receptor Selectivity Context: Structural Differentiation from 4-DAMP (M3-Selective Antagonist)

4-DAMP (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide) is a well-characterized M3-preferring muscarinic antagonist with Ki values of 0.57 (M1), 7.3 (M2), 0.37 (M3), 0.72 (M4), and 0.55 nM (M5) at human recombinant receptors . The target compound (CAS 97595-13-6) differs from 4-DAMP in three critical structural features: (i) a 4-formyl group replaces the 4-diphenylacetoxy ester, eliminating the lipophilic ester pharmacophore required for high-affinity muscarinic receptor binding; (ii) an N-isopropyl group replaces one N-methyl, altering steric complementarity with the receptor orthosteric site; and (iii) the absence of the diphenylacetoxy moiety removes the key hydrophobic anchor that confers M3/M1 selectivity over M2 in 4-DAMP [1]. These structural differences predict that the target compound will exhibit a fundamentally different muscarinic binding profile from 4-DAMP, with likely reduced affinity for M1/M3 subtypes. This differential is of practical importance: researchers seeking an M3-selective antagonist should use 4-DAMP, whereas those investigating the pharmacological consequences of replacing the ester with a formyl group—or requiring a reactive aldehyde handle in a 4-phenylpiperidinium scaffold—should select the target compound [2].

Muscarinic receptor pharmacology M3 selectivity Quaternary ammonium antagonist

Optimal Research Application Scenarios for 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium Iodide Based on Verified Differentiation Evidence


Renin-Targeted Cardiovascular Lead Discovery Using 4-Formylpiperidinium Scaffolds

This compound is suitable as a starting scaffold in renin inhibitor medicinal chemistry programs. The 4-phenylpiperidine core is a validated pharmacophore for renin inhibition, with optimized analogs achieving picomolar IC50 values (0.067 nM recombinant human renin) and nanomolar plasma renin activity (5.6–8.9 nM) [1][2]. The 4-formyl group provides a hydrogen-bond-accepting aldehyde and a synthetic handle for diversity-oriented synthesis (reductive amination, Grignard addition, oxidation to carboxylic acid), enabling rapid exploration of the renin active-site hydrogen-bonding network. By contrast, non-formyl 4-phenylpiperidinium analogs lack this functionality [3].

Stereochemical Reference Standard for Quaternary Piperidinium Salt Characterization

The mixed N-isopropyl/N-methyl quaternary ammonium group generates distinct axial and equatorial stereoisomers that are resolvable by 1H NMR, with characteristic chemical shift differences for axial and equatorial N-Me resonances [1]. This compound can serve as a stereochemical reference standard for quality control laboratories verifying the isomeric purity of quaternary 4-phenylpiperidinium salts. The stereoselectivity principles established for N-alkyl-4-phenyl-4-formylpiperidines (axial attack preference for small alkylating agents, shifted by steric bulk) provide a predictive framework for analyzing related quaternization reactions [1][2].

Autonomic Pharmacology Studies Requiring Non-DMPP Ganglionic Modulators

The N-isopropyl substituent differentiates this compound from the canonical nicotinic ganglion stimulant DMPP (1,1-dimethyl-4-phenylpiperazinium iodide). Direct comparative pharmacological data demonstrate that replacing an N-methyl with an N-isopropyl group on the 4-phenylpiperidinium scaffold alters ganglionic activity [1]. Researchers investigating structure-activity relationships at neuronal nicotinic receptors in autonomic ganglia can use this compound to probe the steric tolerance of the receptor's quaternary ammonium binding site, complementing studies with DMPP and other N,N-dimethyl ganglion stimulants [2].

Chemical Biology Probe Development via 4-Formyl Derivatization

The 4-formyl aldehyde enables late-stage functionalization strategies—including reductive amination with amine-containing fluorophores, biotin tags, or polyethylene glycol chains—to generate chemical biology probes, affinity reagents, or PROTAC precursors [1]. The iodide counterion can be exchanged for other anions (chloride, bromide, triflate) to modulate solubility and crystallinity. This dual reactivity (aldehyde + exchangeable counterion) is absent in the non-formyl analog 1-isopropyl-1-methyl-4-phenylpiperidinium iodide (CAS 10125-84-5), making the target compound uniquely suited for applications requiring a functionalized, permanently cationic piperidinium scaffold [2].

Quote Request

Request a Quote for 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.